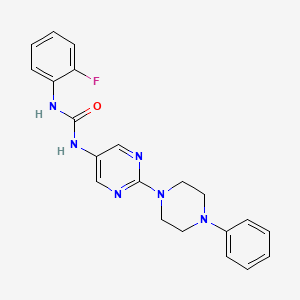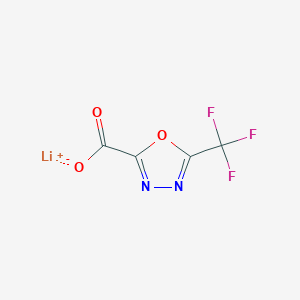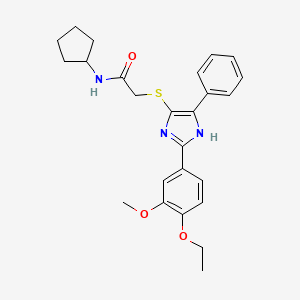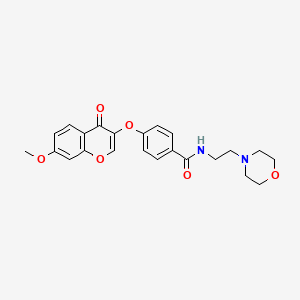
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.
Scientific Research Applications
Crystal Structure and Polymorphism
The compound has been studied for its crystal structure and polymorphism. Specifically, studies have been conducted on related compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide. These compounds display interesting polymorphic behaviors and crystallize in different space groups. Their molecular structures exhibit anti-rotamer conformation about the C-N bond, and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring. Such structural studies help in understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields like material sciences or pharmaceuticals (Reis et al., 2013).
Antibacterial Activity
Compounds similar to 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide have been synthesized and tested for their antibacterial properties. The antibacterial activity of these compounds has been evaluated against various bacterial strains, demonstrating that these compounds can act as potent bacteriostatic or bactericidal agents. This indicates their potential use in developing new antibacterial agents, which is crucial given the rising antibiotic resistance problems (Behrami & Dobroshi, 2019).
Anticancer Activity
Derivatives of chromene compounds have shown promise in anticancer research. A novel family of bis-chromenone derivatives has been synthesized and evaluated for their anti-cancer activity against various human cancer cell lines. Structure-activity relationship (SAR) studies indicated that these compounds, with specific structural features, exhibit significant in vitro anti-proliferative activity. This highlights the potential of chromene derivatives in the development of new anticancer therapies (Venkateswararao et al., 2014).
Complexation with Metal Ions
Chromenone derivatives have been studied for their ability to form complexes with metal ions like platinum(II) and palladium(II). This complexation can alter the physical and chemical properties of the compounds, making them suitable for various applications in materials science, catalysis, and potentially in pharmaceuticals (Budzisz et al., 2004).
properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-18-6-7-19-20(14-18)30-15-21(22(19)26)31-17-4-2-16(3-5-17)23(27)24-8-9-25-10-12-29-13-11-25/h2-7,14-15H,8-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMIWRQTARJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

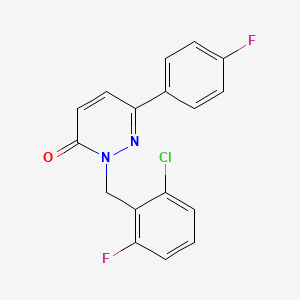
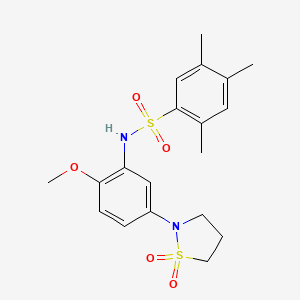
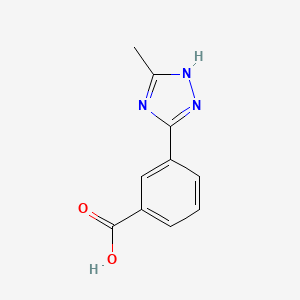
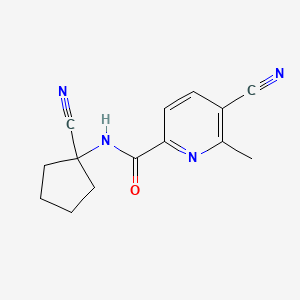
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
